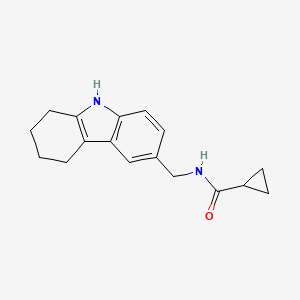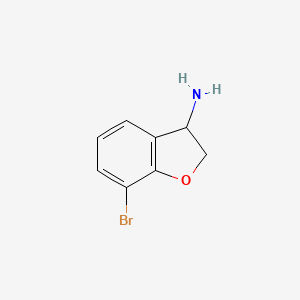
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of carbazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized via the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions.
Functionalization of the Carbazole Core: The carbazole core is then functionalized at the 6-position using various reagents such as alkyl halides or acyl chlorides to introduce the desired substituents.
Cyclopropanecarboxamide Formation: The final step involves the reaction of the functionalized carbazole with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, hypervalent iodine compounds, selenium (IV) oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives.
科学研究应用
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antibacterial, antifungal, and anticancer properties.
Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their excellent electronic properties.
Material Science: The compound is explored for its potential use in the development of advanced materials with unique optical and electronic properties.
作用机制
The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved:
相似化合物的比较
Similar Compounds
- 2,3,4,9-tetrahydro-1H-carbazole
- 2,3,4,9-tetrahydro-1H-carbazol-1-one
- 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
Uniqueness
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide is unique due to its specific structural features, such as the presence of a cyclopropanecarboxamide group attached to the carbazole core. This structural uniqueness contributes to its distinct chemical and biological properties compared to other carbazole derivatives.
属性
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(12-6-7-12)18-10-11-5-8-16-14(9-11)13-3-1-2-4-15(13)19-16/h5,8-9,12,19H,1-4,6-7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKWWXXDAHDYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2694940.png)


![(2E)-2-cyano-3-[2-(prop-2-en-1-yloxy)naphthalen-1-yl]prop-2-enethioamide](/img/structure/B2694945.png)




![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2694956.png)
![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2694957.png)

![1-[4-(1-methyl-1H-pyrazol-5-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2694960.png)
![3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine](/img/structure/B2694962.png)
![N-(2,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2694963.png)
